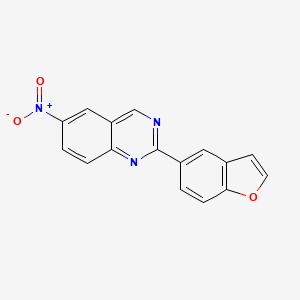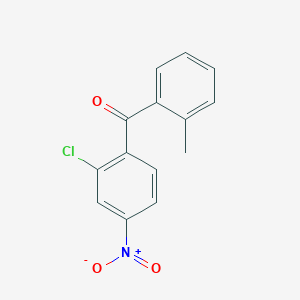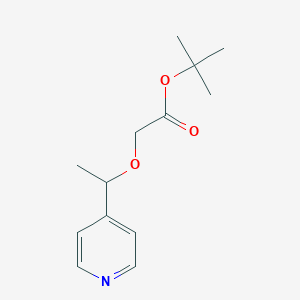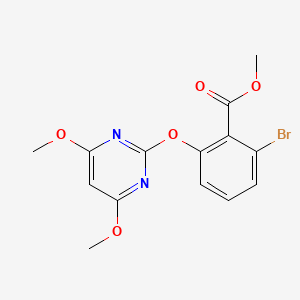
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is a complex organic compound with a molecular formula of C20H28N2O3. This compound is of interest due to its unique structure, which combines a quinoline moiety with a piperidine ring, making it a valuable candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-methylquinoline, which is then reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate under specific conditions to form the desired product. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between quinoline derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the piperidine ring may interact with various enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-methylquinolin-8-yl)carbamate
- Tert-butyl 4-(2-methylquinolin-8-yloxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate is unique due to its combination of a quinoline moiety with a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.
Eigenschaften
Molekularformel |
C20H26N2O3 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
tert-butyl 4-(2-methylquinolin-8-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-14-8-9-15-6-5-7-17(18(15)21-14)24-16-10-12-22(13-11-16)19(23)25-20(2,3)4/h5-9,16H,10-13H2,1-4H3 |
InChI-Schlüssel |
ZWKDBFXDXFSYGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OC3CCN(CC3)C(=O)OC(C)(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


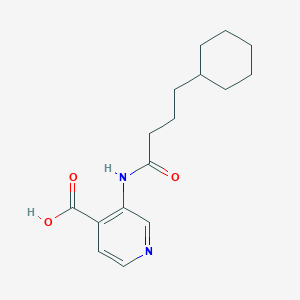

![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
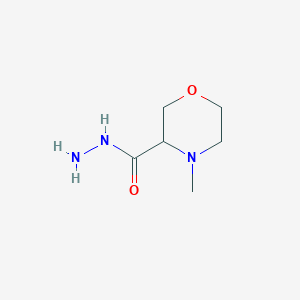
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)
![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
